Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt
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Overview
Description
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is an organic compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a benzene ring substituted with a sulfonic acid group, a methyl group, and two nitro groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt typically involves the nitration of toluene followed by sulfonation. The nitration process introduces nitro groups at the 2 and 4 (or 2 and 6) positions of the toluene ring. This is achieved by treating toluene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitrotoluene is then subjected to sulfonation using fuming sulfuric acid or oleum, which introduces the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and filtration, helps in obtaining the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the sulfonic acid group.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of methyl-2,4(or 2,6)-diamino-benzenesulfonic acid, sodium salt.
Substitution: Formation of various substituted benzenesulfonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The overall effect of the compound depends on the specific context of its application, such as its role as a reagent or its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, methyl-2,4-dinitro-, sodium salt
- Benzenesulfonic acid, methyl-2,6-dinitro-, sodium salt
- Benzenesulfonic acid, methyl-3,5-dinitro-, sodium salt
Uniqueness
Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and physical properties. The presence of both 2,4 and 2,6 isomers allows for a broader range of applications compared to compounds with only one isomeric form. This versatility makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
68299-28-5 |
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Molecular Formula |
C7H5N2NaO7S |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
sodium;2-methyl-4,6-dinitrobenzenesulfonate |
InChI |
InChI=1S/C7H6N2O7S.Na/c1-4-2-5(8(10)11)3-6(9(12)13)7(4)17(14,15)16;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
LLZVTPFYGAFOHP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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